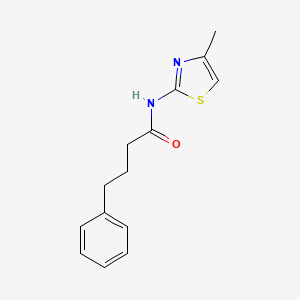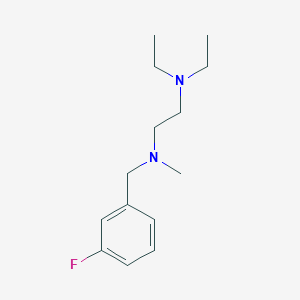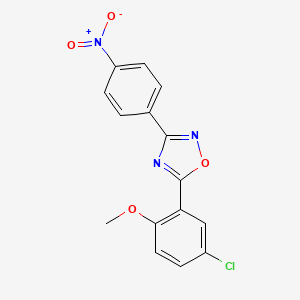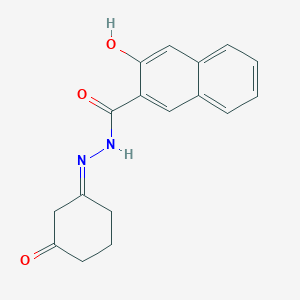![molecular formula C13H10O6 B5856281 2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)
2-[(4-carboxyphenoxy)methyl]-3-furoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-carboxyphenoxy)methyl]-3-furoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly abbreviated as CMPF and is a derivative of furoic acid. CMPF is a white crystalline powder that is soluble in water and has a molecular weight of 254.22 g/mol.
作用機序
The mechanism of action of CMPF is not fully understood, but it is believed to act through multiple pathways. CMPF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. CMPF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CMPF has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. CMPF has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, CMPF has been shown to have an effect on lipid metabolism and can reduce the levels of triglycerides and cholesterol in the blood.
実験室実験の利点と制限
CMPF has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, CMPF has some limitations for laboratory experiments. It has low solubility in organic solvents, which can limit its use in some experiments. In addition, CMPF has limited stability in aqueous solutions, which can affect its activity over time.
将来の方向性
There are several future directions for the study of CMPF. One direction is to further investigate the mechanism of action of CMPF and its effects on various signaling pathways. Another direction is to study the potential applications of CMPF in the treatment of various diseases such as cancer and cardiovascular diseases. In addition, further studies are needed to explore the potential use of CMPF in agriculture and environmental science, particularly in the area of wastewater treatment.
Conclusion
In conclusion, CMPF is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized by the reaction of 4-carboxyphenol with formaldehyde and furfural in the presence of a catalyst. CMPF has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. It has also been shown to have plant growth-promoting properties and can be used to enhance crop yields. Further studies are needed to explore the full potential of CMPF in various fields and to fully understand its mechanism of action.
合成法
CMPF can be synthesized by the reaction of 4-carboxyphenol with formaldehyde and furfural in the presence of a catalyst. The reaction takes place under acidic conditions and produces CMPF as the final product. The yield of CMPF can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
CMPF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CMPF has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as diabetes, cancer, and cardiovascular diseases. In agriculture, CMPF has been shown to have plant growth-promoting properties, which can be used to enhance crop yields. In environmental science, CMPF has been studied for its potential use in wastewater treatment due to its ability to remove heavy metals from water.
特性
IUPAC Name |
2-[(4-carboxyphenoxy)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-12(15)8-1-3-9(4-2-8)19-7-11-10(13(16)17)5-6-18-11/h1-6H,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFUBIIWYZUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=C(C=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)

![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)



![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)
